

Technical Guide: Spectroscopic Analysis of 3,3-Diethyl-2-methylhexane

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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylhexane

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Abstract: This document provides a technical overview of the spectroscopic characteristics of **3,3-Diethyl-2-methylhexane**. Due to the absence of publicly available experimental spectroscopic data, this guide focuses on predicted data, standard experimental protocols for relevant spectroscopic techniques, and a generalized workflow for spectroscopic analysis. The information herein is intended to serve as a reference for researchers working with this or structurally similar branched alkanes.

Introduction

3,3-Diethyl-2-methylhexane is a saturated acyclic hydrocarbon with the chemical formula $C_{11}H_{24}$ and a molecular weight of 156.31 g/mol. [1] As a branched alkane, its structural elucidation relies heavily on spectroscopic techniques such as Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR), and Proton Nuclear Magnetic Resonance (1H -NMR). This guide outlines the expected spectroscopic behavior and the methodologies used to acquire such data.

Compound Details:

- IUPAC Name: **3,3-diethyl-2-methylhexane**
- CAS Number: 61868-67-5[2]
- Molecular Formula: $C_{11}H_{24}$ [1]

- Molecular Weight: 156.31 g/mol [\[1\]](#)
- SMILES: CCCC(CC)(CC)C(C)C[\[1\]](#)

Predicted Spectroscopic Data

As of the date of this publication, experimental Mass, ^{13}C -NMR, and ^1H -NMR spectra for **3,3-Diethyl-2-methylhexane** are not available in public databases such as the NIST WebBook or PubChem. The data presented below are predictions based on computational models and empirical rules.

The ^{13}C -NMR spectrum is predicted to show 11 unique signals, corresponding to the 11 carbon atoms in the molecule, due to the absence of symmetry. The chemical shifts are estimated for a standard deuterated chloroform (CDCl_3) solvent.

Table 1: Predicted ^{13}C -NMR Chemical Shifts for **3,3-Diethyl-2-methylhexane**

Carbon Atom Assignment	Predicted Chemical Shift (ppm)	Multiplicity (Proton-coupled)
C1 (CH_3)	~14.5	Quartet
C2 (CH)	~35.0	Doublet
C3 (C)	~42.0	Singlet
C4 (CH_2)	~25.0	Triplet
C5 (CH_2)	~23.0	Triplet
C6 (CH_3)	~14.0	Quartet
C1' (CH_2)	~28.0	Triplet
C2' (CH_3)	~9.0	Quartet
C1'' (CH_2)	~28.0	Triplet
C2'' (CH_3)	~9.0	Quartet
C2-Methyl (CH_3)	~16.0	Quartet

Note: These values are predictions generated using established algorithms for alkane ^{13}C -NMR chemical shift prediction and should be used as a guide for experimental data interpretation. The exact values may vary based on experimental conditions.

In an Electron Ionization Mass Spectrometry (EI-MS) experiment, **3,3-Diethyl-2-methylhexane** would undergo fragmentation. The molecular ion (M^+) peak at $m/z = 156$ would likely be of low abundance. Prominent peaks would be expected from the loss of alkyl fragments.

Table 2: Plausible Mass Spectrometry Fragments

m/z Value	Plausible Fragment Ion	Notes
156	$[\text{C}_{11}\text{H}_{24}]^+$	Molecular Ion
127	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group
113	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl group
99	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of a butyl group
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage at the quaternary center
71	$[\text{C}_5\text{H}_{11}]^+$	Further fragmentation
57	$[\text{C}_4\text{H}_9]^+$	t-Butyl cation (stable) or fragment
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl or propyl cation
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data discussed.

Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like branched alkanes.

- Sample Introduction: The sample is introduced into the ion source via a gas chromatography (GC) column for separation from any impurities, or directly using a heated probe if the sample is pure. The source is maintained under a high vacuum (typically 10^{-5} to 10^{-8} torr).
[\[3\]](#)
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV).[\[4\]](#)[\[5\]](#) This energy is sufficient to knock a valence electron from the molecule, forming a positively charged radical cation (molecular ion, $M^{+\bullet}$).[\[4\]](#)
- Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.
- Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
- Sample Preparation: Approximately 5-10 mg of **3,3-Diethyl-2-methylhexane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform ($CDCl_3$). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Spectroscopy Protocol:

- Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle to allow for faster repetition, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.[\[2\]](#)
- Relaxation Delay: A relaxation delay (d_1) of 1-2 seconds is generally used. For quantitative analysis, a longer delay (5x the longest T_1) is necessary.

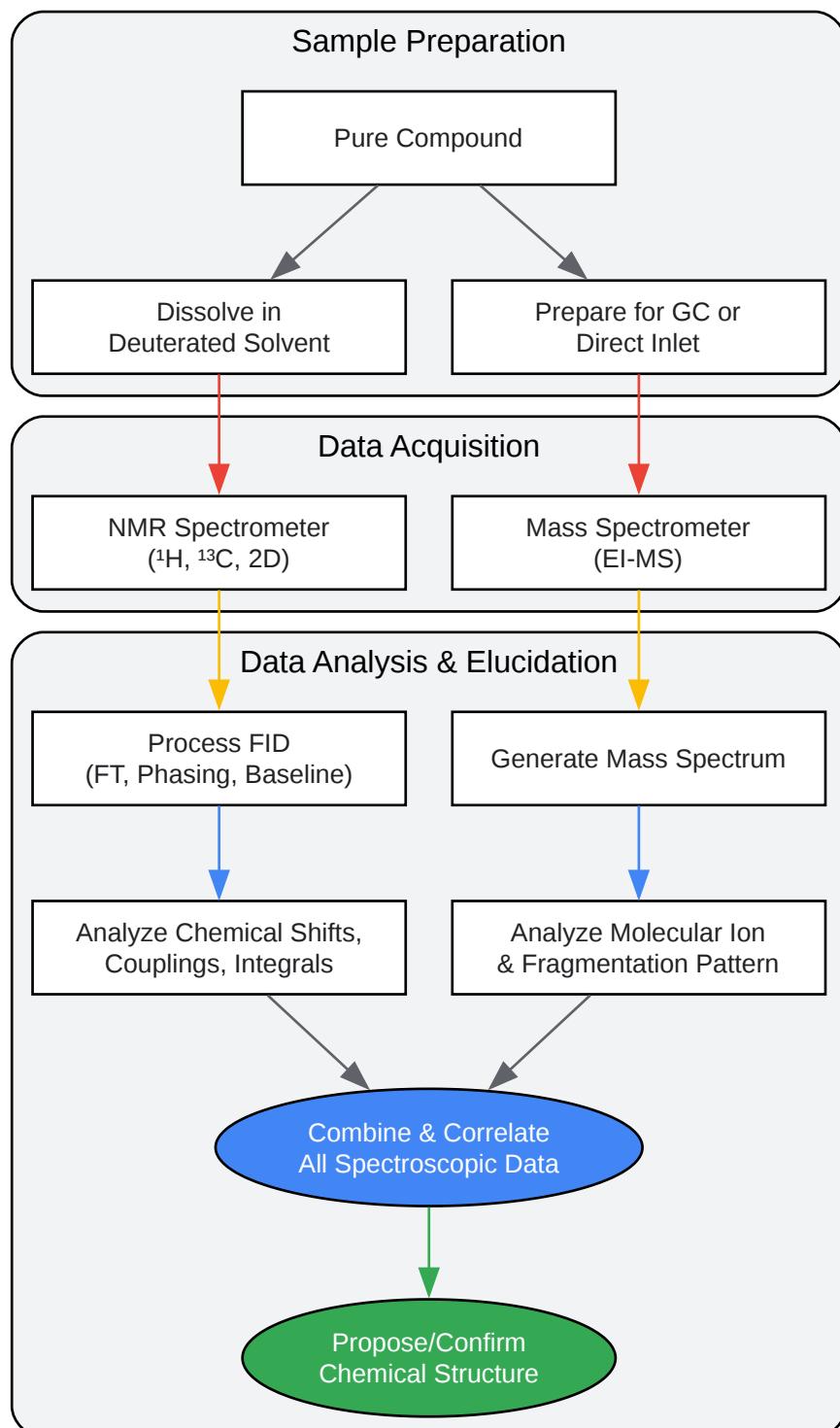
- Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C-NMR Spectroscopy Protocol:

- Acquisition: A standard proton-decoupled experiment is used to produce a spectrum with single lines for each unique carbon atom.[6]
- Parameters: A 90° pulse angle is often used, with a wider spectral width (e.g., 0-220 ppm).[7]
- Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H coupling and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]
- Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation delay of 2-5 seconds is recommended.[7]
- Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H-NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
- Processing: Similar to ¹H-NMR, the FID is Fourier transformed and processed. The CDCl₃ solvent signal (triplet centered at ~77.16 ppm) is typically used for chemical shift calibration.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic compound like **3,3-Diethyl-2-methylhexane**.

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Caption: General workflow for spectroscopic analysis of an organic compound.

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